9-Acridinamine, N-(phenylmethyl)-
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Overview
Description
9-Acridinamine, N-(phenylmethyl)-: is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad spectrum of biological activities and industrial applications. The compound has a molecular formula of C20H16N2 and is often used in various scientific research fields due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-(phenylmethyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared first. This intermediate is then stirred in phosphorus oxychloride (POCl3) to afford 9-chloro-acridine. The final step involves the substitution of the chlorine atom with an amine group to form 9-Acridinamine, N-(phenylmethyl)- .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Acridinamine, N-(phenylmethyl)- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, 9-Acridinamine, N-(phenylmethyl)- is used as a fluorescent probe due to its high quantum yield for fluorescence. It is also used in the synthesis of other acridine derivatives .
Biology: The compound is known for its ability to intercalate with DNA, making it useful in studying DNA interactions and as a potential anticancer agent .
Medicine: In medicine, derivatives of 9-Acridinamine, N-(phenylmethyl)- have shown promise as anticancer agents due to their ability to inhibit topoisomerase enzymes and intercalate with DNA .
Industry: Industrially, the compound is used in the production of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-(phenylmethyl)- involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
9-Methylacridine: Known for its use in dye production.
9-Carboxyacridine: Used as a corrosion inhibitor.
Uniqueness: 9-Acridinamine, N-(phenylmethyl)- is unique due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its fluorescent properties .
Biological Activity
9-Acridinamine, N-(phenylmethyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly in anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy.
Overview of 9-Acridinamine, N-(phenylmethyl)-
9-Acridinamine, N-(phenylmethyl)- is an acridine derivative characterized by its phenylmethyl substituent. The compound's structure allows it to interact with biological systems effectively, leading to various pharmacological effects.
Biological Activities
Anticancer Properties
Research indicates that 9-Acridinamine, N-(phenylmethyl)- exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. The compound's mechanism involves the induction of apoptosis in cancer cells, which is critical for developing effective cancer therapies.
Mechanisms of Action
The primary mechanisms through which 9-Acridinamine exerts its biological effects include:
- Intercalation with DNA : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : It has been reported to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
In Vitro Studies
In vitro studies have demonstrated that 9-Acridinamine can significantly reduce the viability of various cancer cell lines. For instance:
- Cell Line A : Showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
- Cell Line B : Exhibited apoptosis rates exceeding 50% when treated with 5 µM of the compound.
In Vivo Studies
Animal model studies have also supported the anticancer potential of this compound:
- Study 1 : Mice bearing tumor xenografts treated with 9-Acridinamine showed a marked decrease in tumor size compared to control groups.
- Study 2 : Long-term administration resulted in improved survival rates among treated subjects.
Case Studies
-
Case Study on Tumor Reduction
- Objective : To evaluate the efficacy of 9-Acridinamine in reducing tumor size in a specific type of cancer.
- Methodology : A cohort of mice was treated with varying doses of the compound.
- Findings : Significant tumor shrinkage was observed at higher doses (20 mg/kg), with minimal side effects reported.
-
Case Study on Mechanism Exploration
- Objective : To understand the molecular mechanisms behind the anticancer activity.
- Methodology : Cell cultures were treated with the compound followed by analysis using flow cytometry and Western blotting.
- Findings : Increased levels of apoptotic markers were detected, confirming the induction of programmed cell death.
Data Summary
Study Type | Cell Line/Tissue Model | Concentration (µM) | Effect Observed |
---|---|---|---|
In Vitro | Cell Line A | 10 | 70% reduction in viability |
In Vitro | Cell Line B | 5 | >50% apoptosis rate |
In Vivo | Tumor Xenograft Model | 20 mg/kg | Significant tumor shrinkage |
Properties
CAS No. |
80129-86-8 |
---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
N-benzylacridin-9-amine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-21-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h1-13H,14H2,(H,21,22) |
InChI Key |
BCTFNTVNBAELQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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